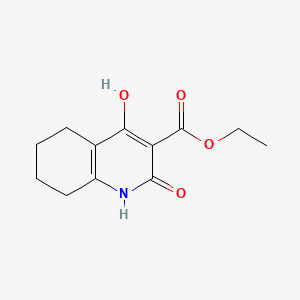

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h2-6H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGDXXVRFXBURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(CCCC2)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized through multi-component reactions (MCRs), particularly isocyanide-based multicomponent reactions (IMCRs). One common method involves the condensation of aldehyde derivatives, amine derivatives, and isocyanides in the presence of a Michael acceptor . This process is efficient and environmentally friendly, aligning with the principles of green chemistry.

Industrial Production Methods

Industrial production of this compound typically involves the use of commercially available starting materials such as anthranilic acid derivatives. The synthesis may include steps like acylation, ester condensation, and heterocyclization under base-catalyzed conditions . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce oxo groups to hydroxyl groups.

Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxyquinoline derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its potential to inhibit bacterial growth and could serve as a lead compound in developing new antibiotics .

Antioxidant Properties

The compound has shown promise as an antioxidant. Studies suggest that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It could be beneficial in treating conditions characterized by chronic inflammation .

Polymer Synthesis

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can act as a monomer in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability .

Coatings and Films

Due to its chemical stability and film-forming ability, the compound is being explored for use in coatings that require durability and resistance to environmental factors .

Pesticide Development

The unique structure of ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate makes it a candidate for developing new agrochemicals. Research is ongoing to evaluate its efficacy as a pesticide or herbicide against various pests and weeds .

Growth Regulators

There is potential for this compound to be used as a plant growth regulator due to its biochemical activity influencing plant metabolism and growth patterns .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of hexahydroquinoline compounds including ethyl 4-hydroxy derivatives. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Case Study 2: Polymer Applications

Research conducted at a leading polymer science institute investigated the use of ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline in creating high-performance polymers with enhanced thermal stability. The findings indicated that polymers synthesized with this compound exhibited improved mechanical properties compared to traditional polymers.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Core Modifications

- Position 4 Substitution :

- Ethyl 4-chloro-2-oxo... : Replacing the hydroxy group with chlorine enhances electrophilicity, enabling nucleophilic substitutions .

- Ethyl 4-phenyl derivatives : Substitution with aromatic groups (e.g., phenyl in compound 5a) increases steric bulk, altering solubility and biological target interactions .

Substituent Variations

Methods and Catalysts

- Target Compound : Synthesized via phosphorylation of hydroxy to chloro using benzyltriethylammonium chloride and POCl₃ in acetonitrile .

- Analogues: Solvent-free synthesis: Achieves moderate yields (e.g., 80% for diastereomeric mixtures) but requires higher temperatures (80°C) . Magnetic nanocatalysts: Fe₃O₄-based catalysts enable high yields (88–97%) under mild conditions (65°C), with easy separation .

Yield and Reaction Time Comparison

Physical and Spectral Properties

Melting Points and Solubility

Spectral Signatures

- ¹H NMR : The hydroxy group in the target compound resonates at δ ~10–12 ppm, absent in chloro or phenyl derivatives .

- MS Fragmentation : The target compound undergoes cleavage at the ester group (m/z 237 → 194), while 1-benzyl derivatives fragment at the amide bond .

Crystallography and Hydrogen Bonding

- Target Compound Derivatives : The hydropyridine ring adopts a sofa conformation, with N–H···O bonds forming chains along the [100] axis .

- Effect of Substituents :

- Hydroxy Group : Promotes O–H···O/N interactions, enhancing crystal stability.

- Chloro/Phenyl Groups : Reduce hydrogen bonding, leading to less ordered packing .

Biological Activity

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 56517-53-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound features a hexahydroquinoline scaffold that has been associated with various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅N₁O₄ |

| Molecular Weight | 237.252 g/mol |

| LogP | 1.136 |

| Polar Surface Area (PSA) | 79.39 Ų |

Antioxidant Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit notable antioxidant properties. The antioxidant activity is primarily attributed to the presence of hydroxyl groups which can scavenge free radicals. Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has shown potential in reducing oxidative stress in various cellular models .

Anticancer Properties

The compound has been evaluated for its anticancer effects against several cancer cell lines. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism of Action : The inhibition of sirtuins has been proposed as a potential mechanism by which this compound exerts its anticancer effects .

Antibacterial and Antifungal Activity

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has also been investigated for its antibacterial and antifungal properties. Research indicates that it exhibits significant activity against various bacterial strains:

- Bacterial Strains : Staphylococcus aureus, Escherichia coli.

- Fungal Strains : Candida albicans.

The compound's activity is believed to be linked to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. Results suggest that it can effectively reduce inflammation by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate on MCF-7 cells. The compound was found to induce apoptosis at concentrations above 10 µM after 24 hours of treatment. The study utilized flow cytometry to assess cell viability and apoptosis markers.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.

Q & A

Q. Methodological Considerations

- Solvent-free methods minimize environmental impact but require precise temperature control to avoid decomposition.

- DMF-based reactions facilitate amide bond formation but necessitate post-synthesis purification to remove residual solvent.

How can researchers confirm the structural integrity of Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and its derivatives?

Q. Basic Research Focus

- <sup>1</sup>H NMR : Distinct signals for the quinoline nucleus (e.g., aromatic protons at δ 6.5–7.5 ppm and ester carbonyl at δ 4.1–4.3 ppm) confirm the core structure .

- Mass spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) and fragmentation patterns (e.g., cleavage at amide or ester bonds) validate synthetic products .

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O interactions in the hexahydroquinoline ring) and confirms chair conformations in crystalline forms .

Advanced Tip : Use SHELXL for small-molecule refinement and OLEX2 for visualizing hydrogen-bonding motifs .

How does polymorphism affect the biological activity of derivatives like N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide?

Advanced Research Focus

Polymorphic forms (α and β) exhibit significant differences in analgesic activity:

- α-form : Shows 60–70% inhibition in the "acetic acid writhing" model (comparable to reference drugs like diclofenac).

- β-form : Activity drops to 30–40%, attributed to variations in hydrogen-bonding and crystal packing .

Q. Methodological Recommendations :

- Characterize polymorphs via X-ray diffraction and differential scanning calorimetry (DSC).

- Correlate phase composition (Table 1, ) with in vivo assays to identify bioactive forms.

What structure-activity relationships (SAR) govern the antitubercular and analgesic properties of hexahydroquinoline derivatives?

Q. Advanced Research Focus

- Antitubercular activity : Substituents on the carboxamide group (e.g., electron-withdrawing groups on anilines) enhance Mycobacterium tuberculosis inhibition (MIC: 0.5–2 µg/mL) .

- Analgesic activity : A pyridylmethyl substituent at the carboxamide position improves solubility and bioavailability, while bulky groups reduce efficacy .

Q. Key Data :

| Derivative | R-Group | Activity (IC50/MIC) |

|---|---|---|

| 2a | 3-pyridylmethyl | 60% analgesia (10 mg/kg) |

| 2b | 4-nitroaniline | MIC = 1.2 µg/mL (Mtb H37Rv) |

What challenges arise in crystallographic refinement of polymorphic hexahydroquinoline derivatives?

Q. Advanced Research Focus

Q. Tools :

- SHELXPRO for handling twinned data in macromolecular applications .

- Mercury (CCDC) for visualizing supramolecular interactions.

How can computational tools aid in predicting the biological activity and crystallization behavior of hexahydroquinoline derivatives?

Q. Advanced Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.